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molecular formula C9H10O4 B3111566 Methyl 2-hydroxy-5-(hydroxymethyl)benzoate CAS No. 183430-63-9

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate

Cat. No. B3111566
M. Wt: 182.17 g/mol
InChI Key: OQSQENCUBOZXBR-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

To a solution of methyl-5-formylsalicylate (Kadaba, J. Pharm. Sci. 1974, 63, 1333-1335) (1.80 g, 0.01 mol) in methanol (20 mi) at 0° C. was added sodium borohydride (0.38 g, 0.01 mol) in 4 portions during 0.5 h. The solution was further stirred at 0° C. for 2 h and then at room temperature for 0.3 h. It was neutralized with hydrochloric acid and concentrated under vacuum. The residue was passed through a column of silica gel using 1:1 ethyl acetate:hexane as the eluent to give 1.0 g (55%) of methyl-2-hydroxy-5-hydroxymethylbenzoate as a pale yellow powder, mp 66°-67° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:5](=[CH:7][CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)[OH:6].[BH4-].[Na+].Cl>CO>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=1[OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(C=1C(O)=CC=C(C1)C=O)=O
Name
Quantity
0.38 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was further stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 0.3 h
Duration
0.3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)CO)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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